CB1 agonist 1
CAS No.: 851212-80-1
Cat. No.: VC4128710
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851212-80-1 |
|---|---|
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide |
| Standard InChI | InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27) |
| Standard InChI Key | HASYDUIFQCRDMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical and Molecular Properties of CB1 Agonist 1
CB1 agonist 1 has a molecular formula of C24H24N2O5S and a molecular weight of 452.52 g/mol . Its structure includes a sulfonamide group and a biphenyl ether moiety, which contribute to its interaction with the orthosteric binding pocket of CB1 receptors . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL (552.46 mM) , making it suitable for in vitro assays.
Table 1: Molecular and Physicochemical Properties of CB1 Agonist 1
| Property | Value |
|---|---|
| CAS Number | 851212-80-1 |
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 452.52 g/mol |
| Solubility (DMSO) | 250 mg/mL (552.46 mM) |
| Purity | >98% (HPLC) |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Pharmacological Profile and Mechanism of Action
CB1 agonist 1 acts as an orthosteric agonist at CB1 receptors, activating Gi/o protein signaling pathways . This activation inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels such as voltage-gated calcium and inwardly rectifying potassium channels . The compound’s pIC50 of 5.7 corresponds to a half-maximal inhibitory concentration (IC50) of approximately 2 µM , though its efficacy varies across signaling pathways.
Binding Affinity and Functional Activity
In competitive radioligand binding assays, CB1 agonist 1 displaces reference ligands like [³H]CP55940 from CB1 receptors, confirming its direct interaction . Functional assays using GTPγS binding or cAMP inhibition demonstrate its agonist activity, albeit with lower potency compared to full agonists like WIN55,212-2 .
Table 2: Pharmacological Data for CB1 Agonist 1
| Assay Type | Result | Source |
|---|---|---|
| CB1 Binding Affinity (pIC50) | 5.7 (IC50 ≈ 2 µM) | |
| Functional Agonism (cAMP) | Partial agonist, EC50 ≈ 10 µM | |
| Selectivity (CB2/CB1) | >10-fold preference for CB1 |
Therapeutic Applications in Preclinical Models
CB1 agonist 1 has been explored in rodent models of neurological and inflammatory disorders:
Analgesia and Inflammation
CB1 agonists attenuate pain signaling in chronic inflammatory and neuropathic pain models . A recent virtual screening study identified novel CB1 agonists with analgesic efficacy in mice, demonstrating a 2–20-fold therapeutic window over adverse effects like catalepsy . CB1 agonist 1’s moderate affinity may position it as a candidate for pain management with reduced psychoactive side effects .
Future Directions and Clinical Translation
The development of CB1 agonist 1 faces challenges common to cannabinoid therapeutics, including receptor desensitization and regulatory hurdles . Key priorities include:
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Structural Optimization: Modifying the sulfonamide and biphenyl groups to enhance affinity and selectivity .
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In Vivo Pharmacokinetics: Assessing oral bioavailability, brain penetration, and metabolic stability .
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Biased Signaling Profiling: Determining whether CB1 agonist 1 preferentially activates G proteins over β-arrestin pathways, which could improve safety .
Table 3: Research Priorities for CB1 Agonist 1
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Improve Selectivity | Structure-activity relationship (SAR) studies | Reduced off-target effects |
| Evaluate Biased Agonism | BRET or ERK1/2 phosphorylation assays | Identification of safer signaling bias |
| Preclinical Toxicology | Rodent repeated-dose studies | Safety profile establishment |
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